molecular formula C22H22N4O3S B2927316 N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034433-81-1

N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2927316
CAS No.: 2034433-81-1
M. Wt: 422.5
InChI Key: RLMQMDVDINZQJW-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a 2,4'-bipyridine core linked via a methyl group to a benzamide scaffold substituted with a pyrrolidine sulfonyl moiety. The pyrrolidine ring introduces steric bulk and modulates electronic effects, which may influence binding affinity in biological systems .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-22(19-3-5-20(6-4-19)30(28,29)26-13-1-2-14-26)25-16-17-7-12-24-21(15-17)18-8-10-23-11-9-18/h3-12,15H,1-2,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMQMDVDINZQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of bipyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of approximately 422.5 g/mol. The structure features a bipyridine moiety linked to a benzamide through a methylene bridge and a pyrrolidine sulfonamide group, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol
CAS Number2034436-03-6

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Moiety : Achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Benzamide Group : Involves reacting the bipyridine intermediate with a benzoyl chloride derivative.
  • Introduction of the Pyrrolidine Sulfonamide : This step may involve sulfonation reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could act as an allosteric modulator for various receptors, influencing signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .

Antimicrobial Activity

The compound's sulfonamide group may confer antimicrobial properties, as evidenced by studies on related compounds demonstrating efficacy against various bacterial strains. For example, sulfonamides have been traditionally used as antibiotics due to their ability to inhibit bacterial folate synthesis . In vitro evaluations have shown that related bipyridine derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • PARP Inhibition : A study focused on optimizing lead compounds for PARP inhibition found that modifications similar to those present in this compound resulted in low nanomolar IC50 values against PARP enzymes .
  • Antimicrobial Evaluation : Compounds with structural similarities were evaluated against common bacterial pathogens, showing MIC values ranging from 3.12 to 12.5 μg/mL, indicating potent antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipyridine-Containing Analogues

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
  • Structure : Replaces the benzamide-pyrrolidine sulfonyl group with a 4-phenylenediamine and imidazole moiety.
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
  • Key Differences : The imidazole group enhances fluorescence properties, while the absence of a sulfonamide reduces solubility compared to the target compound.
N-([2,4'-Bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • Structure : Substitutes the pyrrolidine sulfonyl benzamide with a pyrazole sulfonamide.
  • This compound lacks the benzamide linker, which may reduce conformational flexibility .

Sulfonamide-Functionalized Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Structure : Features an imidazole-substituted benzamide without bipyridine or sulfonamide groups.
  • Bioactivity : Exhibits potent anticancer activity against cervical cancer cells, attributed to the imidazole’s electron-rich aromatic system .
  • Key Differences : The absence of a sulfonamide and bipyridine limits its application in metal-chelating therapies but highlights the role of imidazole in cytotoxicity .
N-(1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide
  • Structure : Contains a pyrazolo-pyrimidine core and dipropyl sulfamoyl group.
  • Key Differences : The dipropyl sulfamoyl substituent increases lipophilicity (LogP ≈ 2.66) compared to the pyrrolidine sulfonyl group (LogP likely lower due to tertiary amine protonation). This compound also demonstrates computational binding affinity for kinase targets, suggesting sulfonamide substituents influence target selectivity .

Pyrrolidine-Sulfonamide Derivatives

1-{4-[4-(5-methylindol-1-yl)pyrimidin-2-ylamino]benzenesulfonyl}-4-pyrrolidin-1-ylmethyl-piperidin-4-ol
  • Structure : Integrates a pyrrolidine-methylpiperidine sulfonamide with an indole-pyrimidine system.
  • Key Differences : The additional piperidine ring introduces rigidity, which may enhance receptor binding but reduce metabolic stability. This compound’s molecular weight (MW ≈ 500–550 g/mol) is higher than the target compound’s estimated MW (~450 g/mol), impacting pharmacokinetics .

Structural and Functional Analysis

Molecular Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound Bipyridine-benzamide Pyrrolidine sulfonyl ~450 (estimated) Not reported (potential kinase inhibition)
N-[4-(1-Methylimidazol-2-yl)-bipyridinyl]-1,4-diamine Bipyridine-phenylenediamine Imidazole ~350–400 Fluorescent applications
N-(3-chloro-4-fluorophenyl)-4-imidazolylbenzamide Benzamide Imidazole, chloro-fluorophenyl ~320 Anticancer (cervical)
N-(pyrazolo-pyrimidinyl)-4-dipropylsulfamoylbenzamide Pyrazolo-pyrimidine Dipropyl sulfamoyl ~550 Kinase inhibition

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR to verify bipyridine and benzamide backbone .
  • HPLC : Purity assessment (≥95%) with UV detection at λ = 254 nm .
  • Mass spectrometry : High-resolution MS to confirm molecular weight .

How can advanced structural elucidation resolve ambiguous crystallographic data?

Q. Advanced Structural Analysis

  • Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangement of the bipyridine and sulfonamide groups .
  • Computational modeling : DFT calculations validate electronic properties (e.g., charge distribution on pyrrolidine sulfonyl) .
  • TGA/DSC : Assess thermal stability, critical for pharmaceutical applications .

What initial biological screening approaches are used for this compound?

Q. Basic Bioactivity Screening

  • Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .
  • Antioxidant activity : DPPH radical scavenging assays to evaluate electron-donating capacity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .

How can molecular docking studies elucidate its mechanism of action?

Q. Advanced Mechanistic Research

  • Target identification : Docking against enzymes (e.g., dihydrofolate reductase) using PyMOL or AutoDock .
  • Binding affinity analysis : ΔG calculations to predict inhibition constants (Ki) .
  • SAR studies : Modifying the pyrrolidine sulfonyl group to enhance target selectivity .

How should researchers address contradictory data in bioactivity results?

Q. Data Contradiction Analysis

  • Reproducibility checks : Validate assays across multiple labs (e.g., differing MIC values due to bacterial strain variations) .
  • Structural analogs : Compare with similar compounds (e.g., pyrimidine-based sulfonamides) to identify structure-activity trends .
  • Meta-analysis : Review literature on bipyridine derivatives to contextualize outliers .

What are promising future research directions for this compound?

Q. Advanced Research Directions

  • Hybrid derivatives : Incorporate moieties like thiophene or trifluoromethyl groups to enhance bioavailability .
  • In vivo studies : Pharmacokinetic profiling (e.g., half-life in rodent models) .
  • Material science applications : Explore supramolecular assembly via π-π stacking of bipyridine units .

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